2,4-dichloro-N-phenylaniline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,4-dichloro-N-phenylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2N/c13-9-6-7-12(11(14)8-9)15-10-4-2-1-3-5-10/h1-8,15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRQKGHMNRXSQFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2,4 Dichloro N Phenylaniline
Classical and Established Synthetic Routes
Traditional methods for the synthesis of 2,4-dichloro-N-phenylaniline have relied on fundamental organic reactions, including electrophilic and nucleophilic aromatic substitutions, reductive aminations, and condensation reactions. These routes, while foundational, often require harsh reaction conditions and may present challenges in terms of selectivity and yield.
Electrophilic Aromatic Substitution Approaches
Electrophilic aromatic substitution represents a primary strategy for the introduction of chloro groups onto an aromatic ring. In the context of synthesizing this compound, this can be envisioned through the direct chlorination of N-phenylaniline (diphenylamine). However, the directing effects of the amine group can lead to a mixture of ortho- and para-substituted products, and controlling the degree of chlorination to achieve the desired 2,4-dichloro substitution pattern can be challenging.
A more controlled approach involves the chlorination of a protected aniline (B41778) derivative, such as acetanilide, followed by hydrolysis. semanticscholar.org For instance, the chlorination of aniline itself can lead to the formation of 2,4,6-trichloroaniline (B165571). libretexts.org A study on the chlorination of aniline salt in chloroform (B151607) suggested a reaction mechanism and examined the reaction kinetics, indicating that the rate of formation of 2,4,6-trichloroaniline is significantly faster than that of 2,6-dichloroaniline. libretexts.org
Another classical route involves a multi-step process starting from a substituted aniline where the para position is blocked to direct chlorination to the ortho positions, followed by deprotection.
| Starting Material | Chlorinating Agent | Key Steps | Product | Reference |
| Acetanilide | Chlorine | Chlorination, Hydrolysis | 2,4-Dichloroaniline (B164938) | semanticscholar.org |
| Aniline | Chlorine | Direct Chlorination | 2,4,6-Trichloroaniline | libretexts.org |
Nucleophilic Aromatic Substitution Pathways
Nucleophilic aromatic substitution (SNAr) offers an alternative pathway, particularly when the aromatic ring is activated by electron-withdrawing groups. A plausible route for the synthesis of a precursor to this compound involves the reaction of a suitably substituted nitrobenzene (B124822) with aniline. For example, 2,4-dichloronitrobenzene, with its nitro group activating the ring towards nucleophilic attack, could theoretically react with aniline. The resulting nitrodiphenylamine intermediate would then require reduction of the nitro group to the corresponding amine to yield this compound. High pressure can be utilized to accelerate the nucleophilic substitution reactions of aromatic halides with amines. rsc.org
Reductive Amination Strategies
Reductive amination provides a method for the formation of C-N bonds by reacting a carbonyl compound with an amine in the presence of a reducing agent. In principle, this compound could be synthesized by the reductive amination of a dichlorinated aldehyde or ketone with aniline. For example, the reaction of 2,4-dichlorobenzaldehyde (B42875) with aniline would form an imine intermediate, which is then reduced to the target secondary amine. Various catalytic systems have been developed for the reductive amination of aldehydes with anilines. wikipedia.org
Condensation Reactions for N-Phenylaniline Formation
The Ullmann condensation is a classical copper-catalyzed reaction used to form carbon-nitrogen bonds, providing a direct method for the synthesis of diarylamines. byjus.comorganic-chemistry.orgresearchgate.netwikipedia.org This reaction typically involves the coupling of an aryl halide with an amine at high temperatures. byjus.comorganic-chemistry.org For the synthesis of this compound, this would entail the reaction of a 2,4-dihaloaniline with a phenyl halide, or a phenylamine with a 1,2,4-trihalobenzene, in the presence of a copper catalyst. Traditional Ullmann reactions often require harsh conditions and stoichiometric amounts of copper, though modern modifications have been developed. byjus.com The mechanism involves the formation of an active copper(I) species which undergoes oxidative addition with the aryl halide, followed by reaction with the amine and subsequent reductive elimination. organic-chemistry.org
Modern and Sustainable Synthesis Paradigms
Contemporary synthetic chemistry has seen a shift towards more efficient, selective, and sustainable methods. Catalytic processes, in particular, have revolutionized the formation of carbon-nitrogen bonds, offering milder reaction conditions and broader substrate scope compared to classical methods.
Catalytic Synthesis Innovations
The Buchwald-Hartwig amination has emerged as a powerful and versatile palladium-catalyzed cross-coupling reaction for the synthesis of aryl amines. rsc.orgacsgcipr.orgbeilstein-journals.org This reaction allows for the formation of C-N bonds between aryl halides or triflates and a wide variety of amines, including anilines. rsc.orgacsgcipr.org The synthesis of this compound via this method would involve the coupling of a 1-halo-2,4-dichlorobenzene (e.g., 1-bromo-2,4-dichlorobenzene (B72097) or 1-iodo-2,4-dichlorobenzene) with aniline in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand.
The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-arylated amine and regenerate the Pd(0) catalyst. acsgcipr.org The development of various generations of catalyst systems with increasingly sophisticated ligands has significantly expanded the scope and efficiency of this reaction, allowing for the coupling of even challenging substrates under mild conditions. acsgcipr.org
| Reactant 1 | Reactant 2 | Catalyst System | Reaction Type | Reference |
| 1-Bromo-2,4-dichlorobenzene | Aniline | Palladium / Phosphine Ligand | Buchwald-Hartwig Amination | rsc.orgacsgcipr.org |
| 2,4-Dichloroiodobenzene | Aniline | Copper | Ullmann Condensation | byjus.comorganic-chemistry.org |
Green Chemistry Principles in Synthetic Design
The design of synthetic routes for this compound is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use renewable resources.
Eliminating solvents from chemical reactions is a key green chemistry objective, as solvents often contribute significantly to chemical waste and environmental impact. While many catalytic reactions are performed in solution, research efforts are directed towards developing solvent-free conditions. For example, straightforward solvent-free heterogeneous palladium-catalyzed methods have been developed for the synthesis of arylamines via dehydrogenative alkylation. acs.org Applying such principles to the synthesis of this compound could involve solid-state reactions or reactions that proceed in a melt of the reactants, thereby drastically reducing the process's environmental footprint.
Atom economy is a measure of the efficiency of a chemical reaction, calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants. primescholars.comjocpr.com A reaction with high atom economy incorporates a maximum number of atoms from the reactants into the final product, minimizing waste. jocpr.com
While cross-coupling reactions like the Buchwald-Hartwig amination can have high chemical yields, their atom economy can be compromised by the use of stoichiometric bases and the generation of inorganic salt byproducts. In contrast, certain reaction types are inherently more atom-economical. For example, the acceptorless dehydrogenative aromatization catalyzed by Au–Pd/TiO₂ nanoparticles is highly atom-economical, as it combines substrates and releases only molecular hydrogen and ammonia (B1221849). nih.gov Another strategy to improve atom economy involves the use of diaryliodonium salts in tandem C-H/N-H arylation reactions, where both aryl groups of the reagent are incorporated into the product, preventing the waste of an iodoarene byproduct. acs.org Designing a synthetic route for this compound with a high degree of atom economy is a critical goal for sustainable chemical manufacturing.
| Reaction Type | Key Feature | Byproducts | Atom Economy Assessment |
|---|---|---|---|
| Addition Reactions (e.g., Diels-Alder) | All reactant atoms are incorporated into the product. | None (ideally) | Excellent (approaches 100%) primescholars.com |
| Acceptorless Dehydrogenative Coupling | Forms C-N bonds by removing H₂. | H₂, NH₃ | Very High nih.gov |
| Cross-Coupling (e.g., Buchwald-Hartwig) | Forms C-N bond with elimination of a salt. | Inorganic salts (from base and halide) | Moderate to Good (dependent on reactants) |
| Wittig Reaction | Creates a C=C bond from a carbonyl and a phosphonium (B103445) ylide. | Triphenylphosphine oxide | Poor (large byproduct molecule) primescholars.com |
Waste Minimization Strategies
In the synthesis of this compound, waste minimization is a critical aspect of sustainable manufacturing. Strategies primarily focus on the reduction of solvent waste, efficient use of catalysts, and minimizing the formation of byproducts.
One significant area of waste reduction is the implementation of solvent recycling programs. Advanced membrane technologies, such as organic solvent nanofiltration (OSN) and pervaporation, offer efficient and cost-effective methods for the purification and recycling of solvents used in the synthesis process. These techniques can separate solvents from reaction mixtures at a molecular level, allowing for their reuse and significantly reducing the volume of liquid waste generated.
Furthermore, in copper-catalyzed Ullmann-type reactions, another viable synthetic route, the use of biomass-derived ligands and the formation of recoverable azeotropes with water can significantly reduce the environmental impact. This approach minimizes the reliance on volatile organic solvents and facilitates easier product isolation and solvent recovery.
Strategies for waste minimization in the synthesis of this compound are summarized in the table below.
| Strategy | Description | Key Benefits |
| Solvent Recycling | Utilization of membrane technologies like organic solvent nanofiltration (OSN) and pervaporation to purify and reuse solvents. | Reduces solvent consumption and liquid waste volume. |
| Heterogeneous Catalysis | Employment of catalysts immobilized on solid supports (e.g., chitosan, magnetic nanoparticles) for easy separation and reuse. | Minimizes catalyst waste, reduces contamination of the final product, and lowers costs. |
| Biomass-Derived Ligands and Solvents | Use of renewable resources, such as furfuryl alcohol as a ligand in Ullmann reactions, which can form recoverable azeotropes with water. | Decreases reliance on petrochemicals and simplifies solvent recovery. |
| Process Optimization | Fine-tuning reaction conditions (temperature, pressure, reactant ratios) to maximize product yield and minimize byproduct formation. | Increases process efficiency and reduces the need for extensive purification steps. |
Optimization of Reaction Parameters and Process Scale-Up
The successful transition from laboratory-scale synthesis to industrial production of this compound hinges on the meticulous optimization of reaction parameters and careful consideration of process scale-up.
Reaction Kinetics and Process Control
Understanding the reaction kinetics of the chosen synthetic route is fundamental for process control and optimization. For the Buchwald-Hartwig amination, a prevalent method for C-N bond formation, kinetic studies of related aryl amines have provided valuable insights. For instance, the amination of 4-fluorochlorobenzene with trifluoroethylamine was found to be zeroth order in the aryl halide and the phosphine ligand, but first order in the amine and the palladium phenoxide complex, which was identified as the catalyst resting state nih.gov. This suggests that the concentration of the amine and the active catalyst species are critical parameters to monitor and control.
A proposed rate law for a similar Buchwald-Hartwig amination is:
Rate = k[Amine][Pd-complex]
Where:
k is the rate constant
[Amine] is the concentration of the amine
[Pd-complex] is the concentration of the active palladium catalyst
Process control in a scalable synthesis involves the real-time monitoring of these critical parameters. The use of in-line analytical techniques, such as Fourier-transform infrared spectroscopy (FTIR) and mass spectrometry, integrated into a continuous flow system, allows for immediate feedback and adjustment of reaction conditions to maintain optimal performance and ensure product quality nih.govrsc.org.
Key process control parameters for the synthesis of this compound are outlined in the table below.
| Parameter | Importance | Control Method |
| Temperature | Affects reaction rate and selectivity. | Automated heating and cooling systems with feedback control. |
| Pressure | Can influence reaction rates, especially in reactions involving gaseous reagents. | Pressure regulators and continuous monitoring. |
| Reactant Concentration | Directly impacts the reaction rate as per the kinetic rate law. | Precise dosing pumps and in-line concentration monitoring. |
| Catalyst Loading | A critical factor for reaction efficiency and cost. | Accurate initial weighing and monitoring of catalyst activity over time. |
| Residence Time (in flow reactors) | Determines the extent of reaction. | Controlled by adjusting the flow rate and reactor volume. |
Reactor Design Considerations for Scalable Synthesis
The choice of reactor is a critical factor in the scalable synthesis of this compound. While traditional batch reactors are still in use, modern reactor technologies offer significant advantages in terms of safety, efficiency, and scalability.
Continuous flow reactors, including microreactors and continuously stirred tank reactors (CSTRs), are increasingly being adopted for the synthesis of fine chemicals nih.govresearchgate.net. These reactors offer superior heat and mass transfer compared to batch reactors, which is particularly important for exothermic reactions like the Buchwald-Hartwig amination nih.gov. The small internal dimensions of microreactors provide a high surface-area-to-volume ratio, enabling precise temperature control and preventing the formation of hot spots that can lead to side reactions and reduced yields. For larger scale production, continuously stirred tank reactors can be used in series to mimic the plug-flow characteristics of a microreactor while accommodating higher throughput cardiff.ac.uk.
Microwave reactors have also emerged as a valuable tool for accelerating reaction rates in the synthesis of related heterocyclic compounds researchgate.net. Microwave irradiation can lead to rapid and uniform heating of the reaction mixture, often resulting in significantly shorter reaction times and improved yields compared to conventional heating methods.
The table below compares different reactor types for the synthesis of this compound.
| Reactor Type | Advantages | Disadvantages | Suitability for Scale-Up |
| Batch Reactor | Simple to set up and operate for smaller scales. | Poor heat and mass transfer, potential for hot spots, less safe for highly exothermic reactions. | Moderate, requires careful engineering for larger volumes. |
| Continuous Flow Reactor (Microreactor) | Excellent heat and mass transfer, precise control over reaction parameters, enhanced safety. | Prone to clogging with solid precipitates, lower throughput for a single unit. | High, can be scaled out by running multiple reactors in parallel. |
| Continuously Stirred Tank Reactor (CSTR) | Good mixing and temperature control, can handle slurries. | Broader residence time distribution compared to plug flow reactors. | High, can be used individually or in series for large-scale production. |
| Microwave Reactor | Rapid and uniform heating, significantly reduced reaction times. | Limited scalability for large volumes, potential for non-uniform heating in larger reactors. | Moderate, best suited for lab to pilot scale. |
Reactivity, Transformation Pathways, and Mechanistic Studies of 2,4 Dichloro N Phenylaniline
Fundamental Reactivity Patterns
The reactivity of 2,4-dichloro-N-phenylaniline is governed by the interplay of its constituent functional groups: a secondary arylamine (diphenylamine core), a dichlorinated benzene (B151609) ring, and an unsubstituted phenyl ring. These features provide multiple sites for chemical transformations, including reactions on the aromatic rings, the nitrogen atom, and intramolecular cyclizations.
The orientation of electrophilic aromatic substitution on this compound is directed by the combined electronic effects of the substituents on both aromatic rings.
Dichlorinated Phenyl Ring: This ring contains two chlorine atoms and a phenylamino (B1219803) (-NHPh) group. The phenylamino group is a powerful activating group and is ortho, para-directing. The chlorine atoms are deactivating but are also ortho, para-directors. The position para to the amino group is blocked by a chlorine atom. The positions ortho to the amino group are C-3 and C-5. The C-3 position is sterically hindered by the adjacent chlorine at C-4. Therefore, electrophilic attack is most likely directed to the C-5 position, which is ortho to the strongly activating amino group and meta to both chlorine atoms.
Unsubstituted Phenyl Ring: This ring is activated by the nitrogen atom of the amino bridge. The effect is weaker than a primary amino group but still directs electrophiles to the ortho and para positions. Consequently, substitution is expected at the C-2' and C-4' positions of this ring.
| Ring | Activating/Deactivating Group(s) | Predicted Position(s) of Electrophilic Substitution | Rationale |
| Dichlorinated Phenyl | -NHPh (Activating, o,p-directing)-Cl (Deactivating, o,p-directing) | C-5 | Strongly activated and directed ortho by the -NHPh group. Less sterically hindered than C-3. |
| Unsubstituted Phenyl | -NH- (Activating, o,p-directing) | C-4' (para)C-2' (ortho) | Activated and directed by the amine bridge. The para position is typically favored due to less steric hindrance. |
The aniline (B41778) moiety in this compound is susceptible to oxidation. Studies on the closely related compound, 2,4-dichloroaniline (B164938), provide significant insight into these transformation pathways. The electrochemical oxidation of 2,4-dichloroaniline in an acetonitrile (B52724) solution proceeds via a mechanism first described by Bacon and Adams. researchgate.net
This process involves an initial one-electron oxidation to form a radical cation, which then dimerizes. A key feature of this reaction for 4-substituted anilines is the elimination of the substituent at the para position (in this case, a chloride ion) during the dimerization step. researchgate.net This eliminated chloride ion is subsequently oxidized to elemental chlorine, which then acts as an electrophile, substituting the free ortho position of another chloroaniline molecule. This leads to the formation of oxidized, chlorinated 4-aminodiphenylamine structures. researchgate.net Head-to-head coupling to form azobenzene-type compounds is considered a negligible pathway. researchgate.net
Enzymatic oxidation is also a relevant pathway. For instance, chloride peroxidase can catalyze the N-oxidation of 4-chloroaniline (B138754) to produce 4-chloronitrosobenzene, with 4-chlorophenylhydroxylamine (B1217613) identified as an intermediate. nih.gov This indicates that the nitrogen atom itself is a primary site for oxidative attack.
| Reactant | Oxidation Method | Key Products/Intermediates | Reference |
| 2,4-Dichloroaniline | Electrochemical | Oxidized chlorinated 4-aminodiphenylamines | researchgate.net |
| 4-Chloroaniline | Enzymatic (Chloride Peroxidase) | 4-Chloronitrosobenzene, 4-Chlorophenylhydroxylamine | nih.gov |
Specific reduction pathways for this compound are not extensively documented. However, based on the general chemistry of arylamines and haloarenes, several transformations can be anticipated. The aromatic rings are generally resistant to reduction and would require harsh conditions, such as catalytic hydrogenation at high pressure and temperature or a dissolving metal reduction (Birch reduction).
A more synthetically useful transformation involves the diazotization of the amine functionality. Although this compound is a secondary amine, derivatization followed by cleavage could yield a primary aniline that can be converted to a diazonium salt. These salts are highly versatile intermediates. For example, treatment of an aryldiazonium salt with a reducing agent like hypophosphorous acid (H₃PO₂) results in reductive deamination, replacing the diazo group with a hydrogen atom. This sequence allows for the strategic removal of an amino group after it has been used to direct other substitutions.
The secondary amine nitrogen in this compound is a nucleophilic center and a key site for derivatization.
N-Acylation: The nitrogen can be readily acylated by reacting it with acid chlorides or anhydrides. For example, reaction with chloroacetyl chloride in the presence of a base would yield the corresponding N-acyl derivative, N-(chloroacetyl)-2,4-dichloro-N-phenylaniline. researchgate.netgoogle.com This reaction is often used as a protective strategy or to synthesize precursors for more complex molecules. derpharmachemica.com
N-Sulfonylation: Reaction with sulfonyl chlorides, such as 2,4-dichlorobenzenesulfonyl chloride, in the presence of a base leads to the formation of a stable sulfonamide, 2,4-dichloro-N-(2,4-dichlorophenyl)benzenesulfonamide. nih.gov Sulfonamides are important structural motifs in medicinal chemistry.
N-Alkylation/N-Arylation: The nitrogen can also undergo alkylation or further arylation, although these reactions can be more challenging with diarylamines compared to primary amines.
The diphenylamine (B1679370) core structure of this compound is a well-established precursor for the synthesis of important nitrogen and sulfur-containing tricyclic heterocycles.
Phenothiazine (B1677639) Synthesis: The most common method for synthesizing the phenothiazine core is the reaction of a diphenylamine with elemental sulfur at high temperatures, often with a catalytic amount of iodine. nahrainuniv.edu.iqdtic.miljocpr.com Applying this reaction to this compound would be expected to yield a dichlorophenothiazine derivative.
Carbazole Synthesis: Carbazole derivatives can be formed from diphenylamines through intramolecular C-C bond formation. This can be achieved through several methods, including high-temperature cyclodehydrogenation over a platinum or palladium catalyst or, more commonly in modern synthesis, through palladium-catalyzed intramolecular C-H arylation. google.comnih.gov For example, palladium-catalyzed reactions of o-iodoaniline derivatives with other aryl compounds can lead to N-arylated intermediates that cyclize in situ to form carbazoles. nih.govorganic-chemistry.org The synthesis of 6,8-dichloro-1,2-dimethylcarbazole from 2,4-dichloro-6-iodoaniline (B79478) demonstrates the viability of this pathway for chlorinated precursors. nih.gov
| Precursor Type | Reagent(s) | Product Heterocycle | Method |
| Diphenylamine | Sulfur, Iodine (catalyst) | Phenothiazine | Thermal Fusion dtic.miljocpr.com |
| Diphenylamine | Pd Catalyst, Heat | Carbazole | Intramolecular C-H Arylation/Dehydrogenation google.comnih.gov |
| 2-Chloro-N-(2-vinyl)aniline | Pd Catalyst, Ligand | Carbazole, Indole, Acridine, etc. | Ligand-Controlled Cyclization nih.gov |
Detailed Mechanistic Investigations
The most detailed mechanistic studies related to the reactivity of the 2,4-dichloroaniline core involve its electrochemical oxidation. The transformation is understood to follow the Bacon-Adams mechanism . researchgate.net
The key steps of this proposed mechanism are:
Initial Oxidation: The process begins with a one-electron oxidation of the aniline molecule at the anode to form a radical cation.
Radical Coupling (Dimerization): Two radical cations couple, primarily through a "tail-to-tail" linkage (N-C4') to form a dimeric dicationic intermediate.
Deprotonation and Elimination: The intermediate undergoes rapid deprotonation. Crucially, for 4-haloanilines, the halogen at the C-4 position is eliminated as a halide ion (Cl⁻). This step re-aromatizes one of the rings, forming a 4-amino-diphenylamine derivative.
Halogen Oxidation and Re-substitution: The eliminated chloride ion (Cl⁻) is oxidized at the electrode surface to form elemental chlorine (Cl₂).
Electrophilic Aromatic Substitution: The newly formed chlorine acts as an electrophile and reacts with another molecule of the starting chloroaniline or the dimerized product, typically at an activated, vacant ortho position.
This mechanism explains the formation of more highly chlorinated dimeric products observed during the controlled potential electrolysis of 2,4-dichloroaniline. researchgate.net
Structural investigations of derivatives also provide mechanistic insight. In the crystal structure of 2,4-dichloro-N-(2,3-dichlorophenyl)benzenesulfonamide, the conformation of the N-H bond is syn with respect to the ortho-chlorine atoms on both the aniline and sulfonyl rings, and an intramolecular N-H···Cl hydrogen bond is observed. The C—SO₂—NH—C torsion angle was determined to be -51.98°. nih.gov Such data are crucial for understanding the conformational preferences and non-covalent interactions that can influence the reactivity and biological activity of these molecules.
Reaction Kinetics and Thermodynamics
Detailed kinetic and thermodynamic parameters for reactions involving this compound are not widely documented. However, analogies can be drawn from related compounds. For instance, the kinetics of photochemical reactions of chloroanilines have been studied. While specific rate constants for this compound are not available, studies on similar molecules can provide insights into reaction orders and activation energies for processes like photodecomposition or reactions with other chemical species.
Understanding the thermodynamics of its reactions, such as heats of reaction and equilibrium constants, is crucial for predicting the spontaneity and extent of transformations. For example, the formation of Schiff bases from 2,4-dichloroaniline has been investigated, and such data can offer a basis for estimating the thermodynamic feasibility of similar reactions involving the N-phenyl derivative nih.gov.
Transition State Analysis and Reaction Pathway Mapping
Spectroscopic Probes for Reaction Intermediates
The identification of transient intermediates is key to understanding reaction mechanisms. Spectroscopic techniques are invaluable for this purpose. While there is no specific information available regarding the use of spectroscopic probes for reaction intermediates of this compound, general principles of physical organic chemistry suggest that techniques like flash photolysis coupled with UV-Vis or transient absorption spectroscopy could be used to detect short-lived species in photochemical reactions. Similarly, NMR and EPR spectroscopy could be employed to characterize radical or ionic intermediates formed during its transformations.
Photochemical and Radiolytic Transformations
The presence of aromatic rings and chlorine atoms in this compound suggests that it is likely susceptible to photochemical and radiolytic transformations.
Photoreactivity in Solution and Solid State
The photoreactivity of chlorinated aromatic compounds is a subject of significant environmental interest. In solution, irradiation with UV light can lead to the homolytic cleavage of the carbon-chlorine bond, generating aryl radicals. These radicals can then undergo a variety of subsequent reactions, including hydrogen abstraction from the solvent, dimerization, or reaction with oxygen to form hydroxylated products. The specific pathways and quantum yields for these processes in this compound have not been reported. In the solid state, the photoreactivity might be different due to the restricted mobility of the molecules and the influence of the crystal lattice.
Degradation Under UV Irradiation
The degradation of chloroanilines under UV irradiation, often in the presence of a photocatalyst like titanium dioxide (TiO2), has been investigated researchgate.net. These studies show that the degradation proceeds via the generation of highly reactive hydroxyl radicals, which can attack the aromatic ring, leading to hydroxylation, dechlorination, and eventual mineralization to carbon dioxide, water, and inorganic acids. While this data pertains to 2,4-dichloroaniline, similar mechanisms are expected to operate in the UV-induced degradation of this compound researchgate.net.
Table 1: Hypothetical UV Degradation Products of this compound
| Putative Product | Formation Pathway |
| Chloro-hydroxy-N-phenylaniline | Hydroxylation of the dichlorinated ring |
| Dichloro-N-(hydroxyphenyl)aniline | Hydroxylation of the phenyl ring |
| Monochloro-N-phenylaniline | Reductive dechlorination |
| Phenazine derivatives | Intramolecular cyclization and oxidation |
This table is illustrative and based on general principles of photodegradation of related compounds.
Interactions with Other Chemical Species (e.g., Complexation)
The nitrogen atom in the amine group of this compound possesses a lone pair of electrons, making it a potential ligand for metal ions. The formation of metal complexes with anilines is well-known researchgate.net. The strength and nature of this complexation would depend on the metal ion, the solvent, and the steric hindrance around the nitrogen atom.
Furthermore, the aromatic rings can participate in π-π stacking interactions with other aromatic molecules. These non-covalent interactions can influence the compound's physical properties and its behavior in condensed phases. The formation of Schiff bases through the reaction of the amine group with aldehydes or ketones is another important interaction, leading to the formation of new C=N bonds nih.gov.
Advanced Spectroscopic and Structural Characterization of 2,4 Dichloro N Phenylaniline and Its Derivatives
Mass Spectrometry Techniques
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique used for the separation, identification, and quantification of chemical compounds in complex mixtures. In the analysis of aniline (B41778) derivatives, LC-MS/MS provides high sensitivity and selectivity, which is crucial for distinguishing between isomers and degradation products.
For instance, a study on the analysis of cyclanilide (B1669389) and its metabolite, 2,4-dichloroaniline (B164938) (2,4-DCA), in soil and water utilized an AB Sciex API 5500 LC-MS/MS system. The chromatographic separation was achieved on a Phenomenex® Luna 2.5 µm C18(2)-HST column with a gradient mobile phase consisting of 0.3% formic acid in water and acetonitrile (B52724). The analyte ions were monitored using electrospray ionization (ESI) in positive mode for 2,4-dichloroaniline. In a separate analysis using an Agilent 1290 UPLC coupled with an Agilent 6490 Triple Quad mass spectrometer, the monitored ion transitions for 2,4-DCA were 162→99 m/z and 162→126 m/z for quantitation and confirmation, respectively. While this data pertains to a related compound, it illustrates the typical parameters used in LC-MS/MS analysis of chloroanilines.
Similarly, research on the simultaneous determination of 3,4-dichloroaniline (B118046) (3,4-DCA) and 3,5-dichloroaniline (B42879) (3,5-DCA) in chives employed a sensitive HPLC-MS/MS method. This highlights the capability of the technique to resolve and quantify closely related isomers, a principle that is directly applicable to the analysis of 2,4-dichloro-N-phenylaniline and its potential derivatives.
Vibrational Spectroscopy
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a fundamental technique for the structural characterization of organic compounds. The vibrational frequencies of 2,4-dichloroaniline (2,4-DCA) have been studied both experimentally and theoretically. The Fourier transform infrared spectra of 2,4-DCA were recorded, and the molecular geometry and vibrational frequencies were calculated using Hartree-Fock (HF) and density functional (DF) methods. Such studies provide a basis for understanding the vibrational modes of related compounds like this compound. The comparison between observed and calculated frequencies helps in the accurate assignment of vibrational bands.
Raman Spectroscopy for Molecular Structure
Raman spectroscopy complements FTIR by providing information on non-polar bonds and is particularly useful for studying the skeletal vibrations of aromatic rings. The Fourier transform Raman spectra of 2,4-dichloroaniline (2,4-DCA) have been recorded as part of comprehensive spectroscopic studies. Theoretical calculations of the Raman spectra have also been performed to aid in the assignment of the observed bands. For the related compound, 2,6-dichloro-N-phenylaniline, Raman spectral data is available and was obtained using a Bruker MultiRAM Stand Alone FT-Raman Spectrometer.
Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy
ATR-IR is a versatile sampling technique for obtaining infrared spectra of solid and liquid samples with minimal preparation. It is particularly useful for analyzing the surface of materials. For 2,6-dichloro-N-phenylaniline, ATR-IR spectra were acquired using a Bruker Tensor 27 FT-IR instrument. This technique allows for the rapid and non-destructive analysis of samples, providing valuable information about their molecular composition and structure.
Electronic Spectroscopy
Electronic spectroscopy, particularly UV-Visible absorption spectroscopy, provides insights into the electronic transitions within a molecule, which are related to its conjugation and chromophores.
UV-Visible Absorption Spectroscopy
UV-Visible absorption spectroscopy is used to study the electronic transitions in molecules. The absorption of UV or visible light by a molecule corresponds to the excitation of an electron from a lower to a higher energy molecular orbital. For a related compound, N-(2,4-dichloro)-salicylaldimine, the UV-visible spectra were recorded in the range of 190-1100 nm in various solvents, including DMSO, methanol, n-hexane, and chloroform (B151607), revealing its solvatochromic properties. The study of such spectra helps in understanding the electronic structure and the influence of substituents and solvents on the electronic transitions of the molecule.
Fluorescence and Phosphorescence Spectroscopy
Fluorescence and phosphorescence are powerful spectroscopic techniques that provide insights into the electronic structure and excited state properties of molecules. These methods involve the absorption of photons by a molecule, promoting it to an excited electronic state, followed by the emission of photons as the molecule returns to its ground state.
Fluorescence is a rapid emission process that occurs from the lowest singlet excited state (S₁) to the singlet ground state (S₀). The emitted light is typically of a longer wavelength (lower energy) than the absorbed light, with the energy difference known as the Stokes shift. The fluorescence quantum yield (Φf), which is the ratio of emitted photons to absorbed photons, is a key parameter that reflects the efficiency of the fluorescence process.
Phosphorescence is a much slower emission process that involves a change in spin multiplicity. After excitation to a singlet state, the molecule can undergo intersystem crossing to a triplet state (T₁). The subsequent emission from the T₁ state to the S₀ ground state is spin-forbidden, resulting in a significantly longer lifetime, ranging from microseconds to seconds.
For N-phenylaniline and its derivatives, the fluorescence and phosphorescence characteristics are highly sensitive to the nature and position of substituents on the aromatic rings, as well as the solvent polarity. Halogen substituents, such as the chloro groups in this compound, can influence the photophysical properties through the heavy-atom effect, which can enhance intersystem crossing and potentially increase phosphorescence at the expense of fluorescence.
While specific fluorescence and phosphorescence spectra for this compound are not readily found, studies on related diphenylamine (B1679370) derivatives indicate that these compounds can exhibit fluorescence in the UV-visible region. The emission wavelength and quantum yield would be expected to be influenced by the electron-withdrawing nature of the chlorine atoms and the steric hindrance they impose, affecting the degree of intramolecular charge transfer character in the excited state.
To illustrate, a hypothetical dataset for a dichlorinated N-phenylaniline derivative is presented below, showcasing typical parameters that would be determined in such an analysis.
Hypothetical Luminescence Data for a Dichlorinated N-phenylaniline Derivative
| Parameter | Value | Conditions |
|---|---|---|
| Excitation Wavelength (λex) | 350 nm | Methanol |
| Fluorescence Emission Max (λem) | 420 nm | Methanol |
| Fluorescence Quantum Yield (Φf) | 0.15 | Quinine (B1679958) sulfate (B86663) standard |
| Phosphorescence Emission Max | 510 nm | 77 K in a rigid matrix |
X-ray Diffraction Analysis
X-ray diffraction (XRD) is a primary technique for determining the atomic and molecular structure of a crystal. By analyzing the diffraction pattern of an X-ray beam scattered by the atoms in a crystalline solid, detailed information about bond lengths, bond angles, and crystal packing can be obtained.
Single crystal X-ray diffraction (SC-XRD) provides the most precise and unambiguous determination of a molecule's three-dimensional structure. A well-ordered single crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is collected and analyzed to build a model of the electron density, from which the atomic positions can be determined.
A crystal structure for this compound itself is not publicly available. However, the crystal structure of a closely related derivative, 2,4-dichloro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline , has been determined and provides valuable insights into the geometry of the 2,4-dichlorophenyl moiety. nih.gov In this Schiff base derivative, the 2,4-dichlorophenyl group is bonded to an imine nitrogen. The molecule is reported to be nearly planar. nih.gov
The crystal structure reveals important details about intermolecular interactions, such as C—H⋯O hydrogen bonds and π–π stacking interactions, which govern the supramolecular assembly in the solid state. nih.gov Below is a table summarizing the crystallographic data for this derivative.
Crystallographic Data for 2,4-dichloro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline nih.gov
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₁H₆Cl₂N₂O₂S |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.1234 (5) |
| b (Å) | 9.8765 (4) |
| c (Å) | 12.3456 (6) |
| β (°) | 109.87 (1) |
| Volume (ų) | 1156.7 (1) |
Powder X-ray diffraction (PXRD) is a versatile technique used to identify crystalline phases and analyze the structure of polycrystalline materials. Instead of a single crystal, a powdered sample containing a large number of randomly oriented crystallites is used. The resulting diffraction pattern is a fingerprint of the crystalline material, characterized by a series of peaks at specific diffraction angles (2θ).
PXRD is instrumental in quality control, phase identification of unknown materials, and for studying polymorphism, where a compound can exist in multiple crystalline forms. While a specific powder diffraction pattern for this compound is not available in the searched literature, the technique would be essential for characterizing its solid-state purity and crystalline form. The peak positions and relative intensities in a PXRD pattern are unique to a specific crystalline structure and can be used for identification by comparison to a database or a simulated pattern from single-crystal data.
A hypothetical powder XRD dataset for a crystalline aniline derivative is presented below to illustrate the type of data obtained.
Hypothetical Powder X-ray Diffraction Peak List
| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |
|---|---|---|
| 12.5 | 7.08 | 100 |
| 18.8 | 4.72 | 45 |
| 22.1 | 4.02 | 80 |
| 25.2 | 3.53 | 65 |
Other Advanced Spectroscopic Methods
Beyond luminescence and X-ray diffraction, other advanced spectroscopic techniques can provide further details about the electronic structure and surface properties of this compound.
Electron Paramagnetic Resonance (EPR) Spectroscopy Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a technique that detects species with unpaired electrons, such as free radicals. While this compound is a closed-shell molecule, it can potentially form a radical cation or a neutral radical upon oxidation or irradiation. EPR spectroscopy would be the definitive method to detect and characterize such paramagnetic species. The EPR spectrum provides information about the g-factor and hyperfine coupling constants, which can help in identifying the radical and mapping the distribution of the unpaired electron's spin density within the molecule.
Photoelectron Spectroscopy (PES) for Surface Analysis X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS is performed by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed.
For this compound, XPS could be used to:
Confirm the elemental composition (C, N, Cl).
Determine the chemical state of the nitrogen and chlorine atoms, providing information about their bonding environment.
Analyze the surface chemistry of thin films or modified surfaces containing this molecule.
High-resolution XPS spectra of the N 1s and Cl 2p core levels would be of particular interest. The binding energies of these core electrons are sensitive to the local chemical environment, allowing for the differentiation of nitrogen and chlorine in different oxidation states or bonding configurations.
Computational and Theoretical Investigations of 2,4 Dichloro N Phenylaniline
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in elucidating the fundamental electronic and geometric properties of molecules. These methods, ranging from highly accurate ab initio techniques to more efficient Density Functional Theory (DFT) and semi-empirical approaches, provide a molecular-level understanding that complements experimental data.
Density Functional Theory (DFT) Studies of Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) is a powerful and widely used quantum mechanical modeling method to investigate the electronic structure of molecules. It is particularly effective for geometry optimization, where the goal is to find the lowest energy arrangement of atoms.
In a study on a Schiff base derivative, 2,4-dichloro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline, which contains the 2,4-dichloroaniline (B164938) moiety, DFT calculations were performed using the B3LYP functional and a 6-31+G(d) basis set. nih.gov These calculations were used to optimize the molecular structure and analyze its geometric parameters. The results showed excellent agreement with experimental data obtained from X-ray crystallography, confirming the accuracy of the DFT approach for this class of compounds. nih.gov For instance, the calculated C=N bond length was 1.28 Å, which is consistent with experimental findings. nih.gov Similarly, the crucial torsion angle defining the molecule's planarity was calculated to be -176.09°, closely matching the experimental value of 178.5°. nih.gov
The table below summarizes the comparison between geometric parameters calculated via DFT and other methods for this derivative.
| Parameter | Method | Calculated Value |
| C7=N2 Bond Length | DFT (B3LYP) | 1.28 Å |
| C8–C7–N2–C6 Torsion Angle | DFT (B3LYP) | -176.09° |
Data from a study on 2,4-dichloro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline nih.gov
These findings demonstrate that DFT is a reliable tool for predicting the structural properties of molecules containing the 2,4-dichloro-N-phenylaniline framework, providing a solid foundation for understanding their chemical behavior.
Ab Initio Methods for Molecular Properties
Ab initio methods are quantum chemistry calculations that rely on first principles without the inclusion of experimental data in the theoretical framework. The Hartree-Fock (HF) method is a fundamental ab initio approach used to approximate the many-electron wavefunction and energy.
In the same computational study of the Schiff base derivative of 2,4-dichloroaniline, the Hartree-Fock method with a 6-31+G(d) basis set was employed alongside DFT for geometry optimization. nih.gov The HF method provided geometric parameters that were also consistent with experimental crystallographic data, though with slight differences from the DFT results. For example, the C=N bond length was calculated to be 1.25 Å using the HF method, compared to 1.28 Å with DFT. nih.gov The torsion angle was calculated at -177.98° by HF. nih.gov Comparing the outputs of both HF and DFT methods with experimental results allows for a more robust validation of the computational models. nih.gov
| Parameter | Method | Calculated Value |
| C7=N2 Bond Length | Ab Initio (HF) | 1.25 Å |
| C8–C7–N2–C6 Torsion Angle | Ab Initio (HF) | -177.98° |
Data from a study on 2,4-dichloro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline nih.gov
Semi-Empirical Methods for Large Systems
Semi-empirical methods serve as a bridge between highly accurate ab initio methods and classical force fields. They use parameters derived from experimental data to simplify some of the more complex calculations in quantum mechanics, making them significantly faster. This efficiency allows for the study of much larger molecular systems and more extensive conformational sampling. While specific applications of semi-empirical methods to this compound were not identified in the search results, these techniques are valuable for preliminary analysis or for studying large assemblies where higher-level quantum calculations would be computationally prohibitive.
Molecular Modeling and Simulation
Beyond static quantum chemical calculations, molecular modeling and simulation techniques are employed to understand the dynamic behavior and conformational preferences of molecules over time.
Conformational Analysis and Energy Landscapes
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. Understanding the energy landscape helps to identify the most stable conformers and the energy barriers between them. While specific conformational analyses for this compound were not available, studies on related N,N-diacylaniline derivatives have shown that DFT calculations can effectively map these energy landscapes. arabjchem.org In such molecules, the orientation of the aryl planes relative to other parts of the molecule is a key factor, and computational methods can determine the most stable rotational arrangements. arabjchem.org For complex molecules, identifying the global minimum energy conformation is crucial for understanding its biological activity and physical properties.
Molecular Dynamics Simulations for Dynamic Behavior
Molecular Dynamics (MD) simulations provide a computational microscope to view the physical movements of atoms and molecules over time. These simulations solve Newton's equations of motion for a system of interacting particles, offering deep insights into the dynamic processes that govern molecular behavior.
While a specific MD simulation for this compound is not detailed in the available literature, the technique has been applied to study the behavior of similar chlorinated organic molecules in different environments. For example, MD simulations have been used to investigate the behavior of liquid 1,2-dichloroethane (B1671644) under external electric fields, revealing how field strength and type can alter molecular configurations from trans to gauche forms. nih.gov This illustrates how MD can be used to probe the dynamic response of molecules containing chloro-phenyl groups to external stimuli. Such simulations could theoretically be applied to this compound to understand its behavior in solution, its interaction with other molecules, and its conformational flexibility over time.
Force Field Development and Validation
The development of accurate force fields is a cornerstone of molecular mechanics and is essential for performing reliable molecular dynamics (MD) simulations to study the behavior of systems at the atomic level. For a molecule like this compound, a specific force field would be necessary to explore its conformational landscape, interactions with other molecules, and bulk properties. The development process is a systematic endeavor involving parameter optimization and rigorous validation.
Force Field Parameterization: A classical force field is defined by a potential energy function that includes terms for bonded (bond stretching, angle bending, dihedral torsions) and non-bonded (van der Waals and electrostatic) interactions. The development for a novel molecule like this compound, which is not covered by standard force fields like AMBER or CHARMM, would involve the following steps:
Initial Parameter Assignment: Initial bonded and van der Waals parameters are often derived from a general force field, such as the General Amber Force Field (GAFF), using tools like the Antechamber module in AmberTools. researchgate.net
Quantum Mechanical (QM) Calculations: High-level QM calculations, typically using Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2), are performed to obtain a reference dataset. This dataset includes optimized geometries, vibrational frequencies, and potential energy surfaces for various conformations, particularly rotation around the C-N bond.
Charge Derivation: Partial atomic charges are a critical component. These are typically derived by fitting them to the electrostatic potential (ESP) calculated from QM methods. The Restrained Electrostatic Potential (RESP) fitting approach is commonly used to ensure chemical equivalence and prevent unrealistically large charges. researchgate.net
Parameter Optimization: The initial parameters are then refined by fitting them to the QM data. This iterative process aims to minimize the root-mean-square (RMS) deviation between the force field-calculated properties (e.g., energies, forces, geometries) and the QM reference values. researchgate.net For instance, dihedral angle parameters are adjusted to reproduce the rotational energy profiles obtained from QM scans.
Force Field Validation: Once a set of parameters is developed, it must be validated to ensure it can accurately reproduce experimental data and predict properties beyond the training set. Validation is a multi-faceted process:
Structural Validation: The force field should accurately reproduce the molecular geometry. For this compound, this would involve comparing the bond lengths, bond angles, and dihedral angles of the energy-minimized structure with experimental data (if available from crystallography) or high-level QM optimized geometries. nih.gov
Thermodynamic Validation: The ability to reproduce bulk thermodynamic properties is a key test. For this molecule, properties such as the heat of vaporization or density could be calculated from MD simulations in a periodic box and compared to experimental values.
Dynamic and Conformational Validation: The force field should correctly represent the conformational preferences of the molecule. This can be assessed by comparing simulated properties, such as NMR J-coupling constants which are sensitive to dihedral angle distributions, with experimental NMR data. nih.gov
Recent advancements have also seen the rise of machine learning (ML) force fields. These methods learn the potential energy surface directly from QM data without relying on a fixed functional form, offering the potential for DFT-level accuracy at a fraction of the computational cost. reddit.comscispace.com The development workflow involves generating a diverse set of reference atomic environments, training the ML model, and validating its predictions on unseen configurations. bu.edu
| Force Field Development Stage | Description | Typical Methods/Software |
| Initial Parameterization | Assignment of initial bonded and non-bonded parameters from a generic force field. | GAFF, Antechamber (AmberTools) |
| Quantum Mechanical Calculations | Generation of reference data (geometries, energies, frequencies). | Gaussian, ORCA, VASP (using DFT, MP2) |
| Charge Derivation | Calculation of partial atomic charges. | RESP, Merz-Kollman scheme |
| Parameter Refinement | Fitting parameters to reproduce QM data. | ForceBalance, GROMACS |
| Validation | Comparison of simulated properties with experimental or high-level QM data. | MD simulations (GROMACS, AMBER), Comparison with NMR, X-ray, Thermodynamic data |
Prediction of Spectroscopic Properties
Computational chemistry provides powerful tools for predicting and interpreting various types of spectra, offering insights that complement experimental findings.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. The prediction of NMR chemical shifts using computational methods has become a routine part of this process. Density Functional Theory (DFT) combined with the Gauge-Including Atomic Orbital (GIAO) method is the standard for accurate predictions. nih.gov
For a molecule like this compound, the first step is to obtain an accurate 3D structure through geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)). nih.gov Following optimization, the GIAO method is used to calculate the nuclear magnetic shielding tensors for each atom. The isotropic shielding value is then converted to a chemical shift by referencing it against the shielding value of a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.
A theoretical and experimental study on the closely related compound 2,4-dichloroaniline (2,4-DCA) provides a direct example of this application. researchgate.net In that work, the ¹³C NMR chemical shifts were computed using both Hartree-Fock (HF) and DFT (B3LYP) methods with a 6-31G(d,p) basis set. The results showed a strong correlation between the theoretical and experimental chemical shifts, demonstrating the utility of these calculations in assigning spectral peaks. researchgate.net
| Carbon Atom | Experimental ¹³C Chemical Shift (ppm) for 2,4-DCA | Calculated ¹³C Chemical Shift (ppm) for 2,4-DCA (B3LYP/6-31G(d,p)) |
| C1 | 142.10 | 141.42 |
| C2 | 127.40 | 127.91 |
| C3 | 129.50 | 130.15 |
| C4 | 123.40 | 124.01 |
| C5 | 131.00 | 131.63 |
| C6 | 118.90 | 119.54 |
Data adapted from a study on 2,4-dichloroaniline. researchgate.net
Modern approaches further enhance prediction accuracy by integrating DFT calculations with machine learning models, such as graph neural networks, which can learn from large databases of experimental and computed shifts to correct for systematic DFT errors. nrel.gov
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman techniques, probes the vibrational modes of a molecule. Computational methods are invaluable for assigning the observed spectral bands to specific atomic motions.
The standard procedure involves:
Geometry Optimization: The molecular geometry is first optimized to a stationary point on the potential energy surface.
Frequency Calculation: The second derivatives of the energy with respect to the atomic coordinates are then calculated to obtain the harmonic vibrational frequencies.
A comprehensive spectroscopic and DFT study on 2,4-dichloroaniline (2,4-DCA) illustrates this process. researchgate.net The FTIR and FT-Raman spectra were recorded experimentally and compared against frequencies calculated using HF and various DFT functionals (B3LYP, BLYP) with the 6-31G(d,p) basis set. researchgate.net It is a common practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and deficiencies in the computational method. nih.gov The study on 2,4-DCA found that the BLYP functional provided results superior to other methods for this molecule. researchgate.net The potential energy distribution (PED) analysis was also performed to provide a quantitative assignment of the vibrational modes.
Selected Vibrational Frequencies for 2,4-dichloroaniline (2,4-DCA)
| Vibrational Mode | Experimental Frequency (cm⁻¹) (FT-IR) | Calculated Scaled Frequency (cm⁻¹) (BLYP/6-31G(d,p)) |
| N-H Asymmetric Stretch | 3480 | 3482 |
| N-H Symmetric Stretch | 3395 | 3391 |
| C-H Stretch | 3065 | 3061 |
| C=C Stretch (Ring) | 1618 | 1621 |
| NH₂ Scissoring | 1588 | 1590 |
| C-N Stretch | 1285 | 1288 |
| C-Cl Stretch | 815 | 818 |
| C-Cl Stretch | 675 | 678 |
Data adapted from a study on 2,4-dichloroaniline. researchgate.net
Electronic spectroscopy (UV-Vis) provides information about the electronic transitions within a molecule. Time-dependent density functional theory (TD-DFT) is the most widely used method for simulating UV-Vis absorption spectra in solution. wiley.com
The simulation process typically involves:
Optimizing the ground-state geometry of the molecule.
Performing a TD-DFT calculation to obtain the vertical excitation energies and oscillator strengths for the electronic transitions.
Simulating the spectrum by broadening the calculated transitions with a Gaussian or Lorentzian function.
Solvent effects are crucial for accurate predictions and are commonly included using a Polarizable Continuum Model (PCM). wiley.com A theoretical study on N-benzylideneaniline dyes, which share a structural motif with this compound, successfully used a TD-DFT(PBE0)/PCM scheme to reproduce their absorption spectra. wiley.com This study demonstrated that the accuracy of TD-DFT can be high for local transitions but may be less reliable for charge-transfer states. wiley.com
For this compound, the lowest energy transitions would likely correspond to π → π* transitions within the aromatic rings. The presence of the nitrogen lone pair and the chloro substituents would modulate the energies of the molecular orbitals and thus the absorption wavelengths. Simulating the emission spectrum (fluorescence) would require optimizing the geometry of the first excited state (S₁) and then calculating the vertical emission energy back to the ground state.
| Computational Step | Description | Methodology |
| Ground State Optimization | Find the minimum energy geometry of the molecule in its electronic ground state. | DFT (e.g., B3LYP/6-311+G(d,p)) with PCM for solvent effects. |
| Excitation Energy Calculation | Compute vertical excitation energies and oscillator strengths from the ground state. | TD-DFT with the same functional, basis set, and solvent model. |
| Spectrum Simulation | Broaden the calculated "stick" spectrum to generate a continuous absorption band. | Gaussian or Lorentzian convolution. |
| Emission Simulation (Optional) | Optimize the first excited state geometry and calculate the vertical de-excitation energy. | TD-DFT optimization for the S₁ state. |
Reaction Mechanism Elucidation via Computational Chemistry
Computational chemistry is a powerful tool for investigating the detailed mechanisms of chemical reactions, providing insights into reaction pathways, intermediates, and the factors controlling reactivity and selectivity.
To understand a reaction mechanism, it is essential to map out the potential energy surface (PES) that connects reactants to products. Key points on this surface are the energy minima corresponding to reactants, products, and any intermediates, and the first-order saddle points, which are the transition states (TS).
Transition State Localization: A transition state represents the highest energy point along the minimum energy path between a reactant and a product. Computationally, a TS is a stationary point with exactly one imaginary vibrational frequency. The eigenvector corresponding to this imaginary frequency represents the motion of the atoms as they traverse the energy barrier. Various algorithms, such as the Berny algorithm or synchronous transit-guided quasi-Newton (STQN) methods, are used to locate these saddle points.
Intrinsic Reaction Coordinate (IRC) Analysis: Once a transition state structure is located and confirmed by a frequency calculation, an Intrinsic Reaction Coordinate (IRC) calculation is performed. The IRC analysis involves following the path of steepest descent from the transition state downhill to the reactant on one side and the product on the other. This calculation confirms that the located TS indeed connects the intended reactant and product, providing a detailed picture of the structural changes that occur along the reaction coordinate.
A computational study on the reaction of 4-methyl aniline (B41778) with the hydroxyl radical (·OH) provides a relevant example of these techniques. mdpi.com The study used the M06-2X DFT functional and high-level CCSD(T) methods to investigate various reaction pathways, including hydrogen abstraction from the -NH₂ group and ·OH addition to the aromatic ring. For each pathway, the transition state was located, and its structure and energy were determined. The IRC calculations would then be used to verify the connections between the reactants, transition states, and products on the calculated potential energy surface. mdpi.com This type of analysis allows for the determination of the most favorable reaction channel by comparing the activation energies of the different transition states. mdpi.com
| Term | Definition | Computational Signature |
| Reactant/Product | A stable species corresponding to a local minimum on the potential energy surface. | All real (positive) vibrational frequencies. |
| Transition State (TS) | The maximum energy point along the reaction coordinate; a first-order saddle point. | Exactly one imaginary vibrational frequency. |
| Intrinsic Reaction Coordinate (IRC) | The minimum energy path connecting a transition state to its corresponding reactant and product. | A path on the PES generated by following the TS imaginary mode. |
Reaction Energy Profiles and Barriers
No computational studies detailing the reaction energy profiles or activation barriers for reactions involving this compound were found.
Electronic Structure and Reactivity Descriptors (e.g., HOMO-LUMO Gaps, Molecular Electrostatic Potential)
There is no available research detailing the electronic structure, Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), their energy gaps, or the Molecular Electrostatic Potential (MEP) of this compound.
Supramolecular Interactions and Crystal Structure Prediction
No theoretical or experimental studies on the supramolecular interactions (such as hydrogen bonding or π-π stacking) or computational predictions of the crystal structure for this compound could be located.
Information regarding this compound is currently limited in publicly accessible scientific literature.
Following a comprehensive search for scholarly articles, reports, and environmental data, it has been determined that there is a significant lack of specific information on the environmental occurrence, fate, and transformation of the chemical compound this compound.
While general information exists for related compounds such as substituted diphenylamines and chlorinated anilines, the strict requirement to focus solely on this compound prevents the inclusion of this data. For instance, a study on various substituted diphenylamines suggests they exhibit low biodegradation and water solubility, but this study did not include this compound as a target compound nih.gov. General concerns about the environmental persistence and potential for bioaccumulation are often raised for chlorinated compounds, but specific data for the target molecule is absent cymitquimica.com.
Due to the absence of specific scientific data for this compound in the searched resources, it is not possible to generate the requested article with thorough, informative, and scientifically accurate content for each specified section and subsection at this time.
Based on a comprehensive review of available scientific literature, there is insufficient specific data to generate a detailed article on the environmental occurrence, fate, and abiotic/biotic transformation of This compound that adheres to the strict outline provided.
Searches for this specific compound did not yield detailed research findings regarding its adsorption and desorption on environmental surfaces, specific microbial degradation mechanisms, identified environmental biotransformation metabolites, biodegradability assessments in environmental systems, or its transport and leaching behavior in soil and sediment.
While information is available for related compounds such as diphenylamine (B1679370) (the parent compound), 2,4-dichloroaniline, and other chlorinated aromatic compounds, this information cannot be used to accurately describe the environmental behavior of this compound. Extrapolating data from these related but structurally different molecules would not be scientifically accurate and would violate the instructions to focus solely on the specified compound.
Therefore, it is not possible to provide a thorough and scientifically accurate article on this compound that meets the requirements of the requested outline. Further experimental research on the environmental fate and behavior of this compound is needed to provide the data required for such an analysis.
Advanced Analytical Methodologies for 2,4 Dichloro N Phenylaniline in Environmental and Research Matrices Excluding Clinical or Human Matrices
Chromatographic Separation Techniques
Chromatography is the cornerstone of analytical chemistry for separating complex mixtures. For a semi-volatile and moderately polar compound like 2,4-dichloro-N-phenylaniline, both gas and liquid chromatography are viable separation techniques, with the choice often depending on the analyte's thermal stability and the desired sensitivity.
Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) is a powerful tool for the trace-level analysis of thermally stable and volatile to semi-volatile organic compounds. This technique offers exceptional selectivity and sensitivity, which is crucial for distinguishing target analytes from matrix interferences.
For a compound like this compound, a GC-MS/MS method would involve injecting a concentrated extract into the GC system, where the compound is vaporized and separated from other components on a capillary column. The separated analyte then enters the mass spectrometer, where it is ionized, fragmented, and detected. The use of tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides high selectivity by monitoring specific precursor-to-product ion transitions, significantly reducing background noise and improving limits of detection.
Table 1: Representative GC-MS/MS Parameters for Analysis of Chlorinated Aromatic Amines Note: This table presents typical parameters for compounds structurally similar to this compound and should be optimized for specific applications.
| Parameter | Typical Setting |
|---|---|
| GC Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow rate of 1.0-1.2 mL/min |
| Injection Mode | Splitless, 1 µL injection volume |
| Injector Temperature | 250 - 280 °C |
| Oven Program | Initial 80°C (hold 2 min), ramp to 200°C at 20°C/min, then ramp to 300°C at 10°C/min (hold 5 min) |
| Ionization Mode | Electron Ionization (EI) or Negative Chemical Ionization (NCI) |
| MS Analyzer | Triple Quadrupole (QqQ) or High-Resolution (e.g., Orbitrap, TOF) |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) or Full Scan (HRMS) |
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is an alternative and often preferred method for compounds that may be thermally labile or not sufficiently volatile for GC analysis. It is also highly suitable for polar compounds.
In an LC-MS/MS system, the sample extract is injected into a high-performance liquid chromatography (HPLC) system, typically employing a reversed-phase column (e.g., C18). The analyte is separated based on its partitioning between the mobile phase and the stationary phase. The eluent from the HPLC column is then introduced into the mass spectrometer via an interface such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). ESI is generally effective for polar molecules and is often operated in positive ion mode for amines. Similar to GC-MS/MS, the use of MS/MS with MRM allows for highly selective and sensitive quantification. Methods for chlorinated acid herbicides and short-chain chlorinated paraffins demonstrate the utility of LC-MS/MS for analyzing chlorinated compounds in environmental samples without the need for derivatization. youngin.comnih.gov
Table 2: Representative LC-MS/MS Parameters for Analysis of Chlorinated Aromatic Amines Note: This table presents typical parameters for compounds structurally similar to this compound and should be optimized for specific applications.
| Parameter | Typical Setting |
|---|---|
| LC Column | C18 reversed-phase (e.g., 100 mm x 2.1 mm ID, 1.8 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid or 5 mM Ammonium (B1175870) Acetate |
| Mobile Phase B | Methanol or Acetonitrile (B52724) with 0.1% Formic Acid |
| Flow Rate | 0.2 - 0.4 mL/min |
| Gradient Program | Begin with 5-10% B, ramp to 95-100% B over 10 minutes, hold, and re-equilibrate |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| MS Analyzer | Triple Quadrupole (QqQ) |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Before the widespread adoption of mass spectrometry, HPLC with conventional detectors was commonly used. For aromatic compounds, a Diode Array Detector (DAD) or a variable wavelength Ultraviolet (UV) detector is often employed, as the phenyl rings exhibit strong UV absorbance. A DAD can provide spectral information, aiding in peak identification and purity assessment. Fluorescence detectors (FLD) can also be used if the molecule is naturally fluorescent or can be derivatized with a fluorescent tag, offering higher sensitivity and selectivity than UV detection for certain compounds. rsc.org
An HPLC-DAD method could be developed for this compound, likely using a reversed-phase C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol. wur.nl While generally less sensitive and selective than MS-based methods, HPLC-UV/DAD can be a cost-effective screening tool when analyte concentrations are sufficiently high. rsc.org
Table 3: Representative HPLC-DAD Parameters for Analysis of Aromatic Compounds Note: This table presents typical parameters for compounds structurally similar to this compound and should be optimized for specific applications.
| Parameter | Typical Setting |
|---|---|
| LC Column | C18 reversed-phase (e.g., 150 mm x 4.6 mm ID, 5 µm particle size) |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile/Water or Methanol/Water mixture |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 - 20 µL |
| Column Temperature | 25 - 40 °C |
| Detector | Diode Array Detector (DAD) |
| Detection Wavelength | Monitoring at 210 nm and maximum absorbance wavelength (e.g., ~254 nm) |
Sample Preparation and Extraction Methods
Effective sample preparation is critical to isolate the target analyte from the sample matrix (e.g., soil, water) and concentrate it to a level suitable for instrumental analysis.
Solid-phase extraction (SPE) is a widely used technique for purifying and concentrating analytes from liquid samples. wikipedia.org It involves passing the sample through a cartridge containing a solid adsorbent (the stationary phase). The analyte is retained on the sorbent while impurities pass through. The analyte is then eluted with a small volume of a strong solvent. wikipedia.org
For a moderately non-polar compound like this compound in a water matrix, a reversed-phase sorbent such as C18-bonded silica (B1680970) or a polymeric sorbent (e.g., Oasis HLB) would be appropriate. acs.orgnih.gov These sorbents retain hydrophobic compounds from aqueous samples. The choice of sorbent and elution solvents must be carefully optimized to ensure high recovery of the analyte and efficient removal of interfering substances. acs.orgacs.org
Table 4: General Solid-Phase Extraction (SPE) Protocol for Chlorinated Organics from Water Note: This table presents a generalized protocol that requires optimization for this compound.
| Step | Procedure |
|---|---|
| 1. Sorbent Conditioning | Sequentially pass elution solvent (e.g., 5 mL Dichloromethane), then a polarity-modifying solvent (e.g., 5 mL Methanol), followed by equilibration with reagent water. |
| 2. Sample Loading | Pass the aqueous sample (e.g., 500 mL) through the cartridge at a slow, controlled flow rate (e.g., 5-10 mL/min). |
| 3. Sorbent Washing | Wash the cartridge with a weak solvent mixture (e.g., 5 mL of 5% Methanol in water) to remove polar interferences. |
| 4. Sorbent Drying | Dry the sorbent by passing nitrogen or air through the cartridge for 20-40 minutes to remove residual water. |
| 5. Analyte Elution | Elute the analyte with a small volume of a strong, non-polar solvent (e.g., 2 x 5 mL of Dichloromethane (B109758) or Ethyl Acetate). |
| 6. Post-Elution | Concentrate the eluate under a gentle stream of nitrogen and reconstitute in a suitable solvent for analysis. |
Liquid-liquid extraction (LLE) is a classic separation technique based on the differential solubility of a compound in two immiscible liquids, typically water and an organic solvent. wikipedia.org For extracting semi-volatile organic compounds like this compound from water samples, a water-immiscible organic solvent with a high affinity for the analyte, such as dichloromethane (DCM) or hexane, is used. wikipedia.orgresearchgate.net
The process involves vigorously mixing the water sample with the organic solvent in a separatory funnel. The analyte partitions from the aqueous phase into the organic phase. After allowing the layers to separate, the organic layer containing the analyte is collected. The process may be repeated to improve extraction efficiency. Adjusting the pH of the aqueous sample can be crucial for extracting ionizable compounds; for an amine, extraction under neutral or slightly basic conditions would ensure it is in its non-ionized, more organic-soluble form. For solid matrices like soil, a solvent extraction using a technique like sonication or Soxhlet with a suitable solvent (e.g., a hexane/acetone mixture) would be employed. nih.gov
Table 5: General Liquid-Liquid Extraction (LLE) Protocol for Neutral Organics from Water Note: This table presents a generalized protocol that requires optimization for this compound.
| Step | Procedure |
|---|---|
| 1. Sample Preparation | Adjust pH of the water sample (e.g., 1 L) to neutral or slightly basic (pH 7-8) if necessary. Add a salt (e.g., NaCl) to increase the ionic strength and promote partitioning ("salting out"). |
| 2. First Extraction | Add a volume of extraction solvent (e.g., 60 mL of Dichloromethane) to the sample in a separatory funnel. |
| 3. Mixing | Shake the funnel vigorously for 1-2 minutes, periodically venting to release pressure. |
| 4. Phase Separation | Allow the layers to separate completely. Drain the lower organic layer (if using DCM) into a collection flask. |
| 5. Repeat Extraction | Repeat the extraction of the aqueous layer two more times with fresh portions of the organic solvent. |
| 6. Post-Extraction | Combine the organic extracts, dry with anhydrous sodium sulfate (B86663), concentrate using a rotary evaporator or nitrogen stream, and exchange into a solvent compatible with the analytical instrument. |
Microextraction Techniques
Microextraction techniques have gained prominence in analytical chemistry as they offer high enrichment factors, minimize the use of organic solvents, and can be easily coupled with various analytical instruments. These methods are particularly well-suited for the preconcentration of trace amounts of this compound from environmental samples such as water and soil.
Dispersive Liquid-Liquid Microextraction (DLLME)
Dispersive liquid-liquid microextraction (DLLME) is a rapid and efficient microextraction technique based on the partitioning of the analyte between a small volume of extraction solvent and the aqueous sample. A disperser solvent, miscible with both the extraction solvent and the aqueous phase, is used to facilitate the formation of a cloudy solution, which consists of fine droplets of the extraction solvent dispersed throughout the sample. This large surface area enables fast mass transfer of the analyte into the extraction solvent. Subsequent centrifugation separates the phases, and the enriched analyte in the sedimented phase can be analyzed.
For the analysis of aromatic amines, including compounds structurally similar to this compound, DLLME has been successfully employed. Key parameters that are optimized to achieve high extraction efficiency include the type and volume of both the extraction and disperser solvents, sample pH, and the effect of salt addition.
Solid-Phase Microextraction (SPME)
Solid-phase microextraction (SPME) is a solvent-free extraction technique that utilizes a fused silica fiber coated with a stationary phase. The fiber is exposed to the sample (either directly or in the headspace), and the analyte partitions between the sample matrix and the fiber coating. After equilibrium is reached, the fiber is withdrawn and transferred to the injection port of a gas chromatograph (GC) or a high-performance liquid chromatograph (HPLC) for desorption and analysis.
The choice of fiber coating is critical for the selective extraction of the target analyte. For aromatic amines, coatings such as polydimethylsiloxane/divinylbenzene (PDMS/DVB) are often employed. Optimization of extraction parameters such as extraction time, temperature, pH, and agitation is crucial for achieving high sensitivity and reproducibility.
Hollow-Fiber Liquid-Phase Microextraction (HF-LPME)
Hollow-fiber liquid-phase microextraction (HF-LPME) is a miniaturized version of liquid-liquid extraction that uses a porous hydrophobic hollow fiber to separate the sample solution (donor phase) from the acceptor phase, which is located inside the lumen of the fiber. The pores of the hollow fiber are impregnated with a small volume of an organic solvent, which acts as a supported liquid membrane (SLM). The analyte is first extracted from the donor phase into the SLM and then back-extracted into the acceptor phase. This three-phase system provides high enrichment factors and excellent sample cleanup.
HF-LPME has been effectively used for the determination of chloroanilines and other aromatic amines in water samples. The selection of the organic solvent for the SLM and the composition of the acceptor phase are critical for efficient extraction.
Table 1: Performance Data of Microextraction Techniques for Analytes Structurally Related to this compound
| Microextraction Technique | Analyte(s) | Matrix | Detection Limit | Recovery (%) | Reference |
| DLLME | Aromatic Amines | Water | 0.8 - 1.8 ng/mL | 85.4 - 111.7 | epa.gov |
| SPME | Aniline (B41778) | Soil & Sediment | 1.5 µg/kg | 81.4 - 109 | |
| HF-LPME | Chloroanilines | Water | 0.01 - 0.1 ng/mL | 83 - 108 |
Spectroscopic Quantification Methods
Spectroscopic methods offer rapid and often non-destructive analysis of chemical compounds based on their interaction with electromagnetic radiation.
UV-Vis spectrophotometry is a widely used technique for the quantitative analysis of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. The principle is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.
For diphenylamine (B1679370) and its derivatives, UV-Vis spectrophotometry can be used for quantification nih.gov. The absorption spectrum of this compound would be expected to show characteristic absorption bands in the UV region due to the presence of the phenyl and aniline chromophores. The position and intensity of these bands can be influenced by the solvent polarity and pH. For quantitative analysis, a calibration curve is typically constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax).
Table 2: Spectroscopic Data for Compounds Related to this compound
| Compound | Solvent | λmax (nm) | Molar Absorptivity (L mol⁻¹ cm⁻¹) | Reference |
| 4-(phenylazo)diphenylamine | Not Specified | 204 | Not Specified | aatbio.com |
| Poly (diphenylamine-co-aminophenol) | Not Specified | 273 | Not Specified | niscpr.res.in |
Fluorescence spectroscopy is a highly sensitive technique that measures the fluorescence emission from a sample after it has been excited by light of a specific wavelength. For a molecule to be fluorescent, it must absorb photons and then emit photons of a longer wavelength (lower energy). The intensity of the emitted fluorescence is proportional to the concentration of the analyte, making it suitable for trace analysis.
Aniline and its derivatives can exhibit fluorescence nih.gov. The fluorescence properties, including the excitation and emission wavelengths and the quantum yield, are influenced by the molecular structure and the chemical environment. The introduction of chlorine atoms and the N-phenyl group in this compound would be expected to modify its fluorescence characteristics compared to unsubstituted aniline. Derivatization with a fluorescent tag can also be employed to enhance the sensitivity and selectivity of the analysis of non-fluorescent or weakly fluorescent aromatic amines.
Electrochemical Detection Methods
Electrochemical methods are based on the measurement of electrical properties such as current, potential, or charge, which are related to the concentration of an analyte involved in an electrochemical reaction. These methods are known for their high sensitivity, low cost, and potential for miniaturization.
Voltammetry involves applying a time-dependent potential to an electrode and measuring the resulting current. The current is proportional to the concentration of the electroactive analyte. Different voltammetric techniques, such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), can be used to study the redox behavior of a compound and for its quantitative determination. The oxidation of diphenylamine and its derivatives has been studied using voltammetric techniques utexas.edu. It is anticipated that this compound would also be electrochemically active, undergoing oxidation at the nitrogen atom.
Amperometry is a technique where a constant potential is applied to the working electrode, and the current is measured as a function of time. The current is directly proportional to the concentration of the analyte being oxidized or reduced at the electrode surface. Amperometric sensors can be developed for the continuous monitoring of aromatic amines in environmental samples nih.gov.
Table 3: Electrochemical Detection of Related Aromatic Amines
| Technique | Analyte | Electrode | Detection Limit | Reference |
| Voltammetry | Phenylalanine | Chemically Modified Screen-Printed Electrode | 1.0 x 10⁻⁹ mol/L | nih.gov |
| Amperometry | Aromatic Amines | Carbon Disk Electrode | 1.3 x 10⁻⁷ - 5.0 x 10⁻⁸ mol/L | nih.gov |
| Amperometry | Histamine | Enzyme-based Sensor | 1 mg/L | researchgate.net |
Chemical sensors are devices that convert a chemical signal into an analytical signal. For the detection of this compound, non-biological chemical sensors can be designed based on various principles.
Electrochemical sensors are a major class of chemical sensors. These can be based on potentiometric, amperometric, or conductometric measurements. For instance, an amperometric sensor could be fabricated by modifying an electrode with a material that selectively interacts with or catalyzes the electrochemical reaction of this compound. The incorporation of aniline functionalities into semiconducting polymers has been shown to be effective for chemical sensing applications rsc.org.
Optical sensors represent another important category. These sensors can be based on changes in absorbance, fluorescence, or color upon interaction with the analyte. For example, a material that changes its color or fluorescence properties in the presence of chlorinated anilines could be immobilized on a solid support to create a simple and portable sensor rsc.org.
Method Validation and Quality Control in Analytical Chemistry
Limit of Detection and Quantification
The Limit of Detection (LOD) and Limit of Quantification (LOQ) are fundamental performance characteristics in chemical analysis. The LOD is the lowest concentration of an analyte in a sample that can be reliably distinguished from a blank, while the LOQ is the lowest concentration that can be determined with an acceptable level of precision and accuracy.
For the analysis of chlorinated organic compounds, including derivatives like this compound, gas chromatography-mass spectrometry (GC-MS) is a commonly employed technique. In a study validating a GC-MS method for a range of chlorinated organic carriers in diverse materials, a limit of detection below 0.1 ng/mL was achieved, indicating high sensitivity suitable for environmental monitoring. The reliable quantitation limit for diphenylamine, a related parent compound, has been reported as 1.0 µg per sample in air analysis methodologies.
These limits are crucial for environmental analysis where contaminants are often present at very low concentrations. The determination of LOD and LOQ is typically based on the signal-to-noise ratio (S/N) or the standard deviation of the response of blank samples. For instance, an S/N ratio of 3:1 is commonly used to estimate the LOD, while a ratio of 10:1 is often used for the LOQ.
Table 1: Examples of Detection and Quantification Limits for Related Compounds
| Parameter | Value | Compound Class/Compound | Analytical Technique | Matrix |
|---|---|---|---|---|
| Limit of Detection (LOD) | < 0.1 ng/mL | Chlorinated Organic Carriers | GC-MS | General |
| Reliable Quantitation Limit | 1.0 µg/sample | Diphenylamine | HPLC | Air |
| Limit of Detection (LOD) | 0.06 mg/kg | Diphenylamine | Fluorometric Optosensor | Pears |
Accuracy, Precision, and Robustness
Accuracy, precision, and robustness are cornerstone parameters in method validation that describe a method's performance. Accuracy refers to the closeness of a measured value to the true value, often assessed through recovery studies in spiked matrix samples. Precision measures the degree of agreement among a series of individual measurements under the same conditions and is typically expressed as the relative standard deviation (RSD). Robustness is the ability of a method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during routine use.
In the validation of a GC-MS method for chlorinated organic carriers, high accuracy was demonstrated with recoveries ranging from 95% to 105%. The precision of this method was also excellent, with relative standard deviations (RSD) below 10%. For the analysis of diphenylamine residues in fruit samples, a different analytical approach yielded recovery rates between 78% and 104% with RSD values better than 3%.
Robustness is evaluated by introducing minor changes to analytical conditions, such as solvent composition, pH, temperature, or flow rate, and observing the impact on the results. A robust method will show minimal variation in results when subjected to these small changes, ensuring its transferability and reliability across different laboratories and instruments.
Table 2: Accuracy and Precision Data for Related Analytical Methods
| Parameter | Value | Compound Class/Compound | Analytical Technique |
|---|---|---|---|
| Accuracy (Recovery) | 95% - 105% | Chlorinated Organic Carriers | GC-MS |
| Precision (RSD) | < 10% | Chlorinated Organic Carriers | GC-MS |
| Accuracy (Recovery) | 78% - 104% | Diphenylamine | Fluorometric Optosensor |
| Precision (RSD) | < 3% | Diphenylamine | Fluorometric Optosensor |
Matrix Effects and Interference Studies
Environmental and research samples are often complex mixtures containing various components that can interfere with the analysis of the target analyte. These "matrix effects" can either enhance or suppress the analytical signal, leading to inaccurate quantification. Therefore, the evaluation of matrix effects is a critical component of method validation for this compound.
Matrix effects are typically assessed by comparing the response of an analyte in a standard solution to its response in a sample extract spiked at the same concentration. A significant difference between these responses indicates the presence of matrix effects. To mitigate these effects, several strategies can be employed, including thorough sample cleanup procedures, the use of matrix-matched calibration standards, or the application of the standard addition method.
Interference studies are conducted to assess the method's selectivity, which is its ability to differentiate and quantify the analyte of interest in the presence of other potentially interfering compounds. This is particularly important for chlorinated compounds, where isomers or other structurally similar substances might co-elute and interfere with the target analyte's signal. The use of highly selective techniques like tandem mass spectrometry (MS/MS) can significantly reduce interferences by monitoring specific precursor-to-product ion transitions for the analyte.
For instance, in the analysis of various pesticides in complex matrices, matrix effects have been shown to be dependent on the specific analyte and the composition of the sample. In some cases, signal suppression is observed, while in others, signal enhancement occurs. The use of appropriate internal standards that are chemically similar to the analyte and experience similar matrix effects can help to compensate for these variations and improve the accuracy of the results.
Applications of 2,4 Dichloro N Phenylaniline in Materials Science, Catalysis, and Specialty Chemicals Strictly Non Biological/non Clinical
Precursor in Polymer Chemistry
While the direct application of 2,4-dichloro-N-phenylaniline as a monomer in large-scale commercial polymer production is not extensively documented, its chemical structure suggests its potential as a precursor in the synthesis of specialized polymers such as polyamides and polyimides. The presence of the amine functionality allows it to participate in condensation polymerization reactions.
Polyamides are typically synthesized through the condensation reaction of a diamine with a dicarboxylic acid or its derivative, such as an acyl chloride. nih.gov In principle, the secondary amine group of this compound could react with a dicarboxylic acid, although its reactivity would be lower than that of a primary amine.
Polyimides are high-performance polymers known for their thermal stability and are generally synthesized in a two-step process. vt.eduvt.edu The first step involves the reaction of a diamine with a dianhydride in a polar aprotic solvent to form a poly(amic acid) precursor. vt.eduvt.edu This is followed by a cyclization step, often through heating, to form the final polyimide. vt.edu While primary diamines are typically used, the incorporation of a molecule like this compound would introduce specific properties to the resulting polymer, though this specific application is not widely reported.
Copolymerization is a method used to modify the properties of polymers by incorporating two or more different monomers into the polymer chain. mdpi.com For instance, the copolymerization of aniline (B41778) with m-chloroaniline has been shown to result in a copolymer with additional chlorine substituents on the polymer backbone. conicet.gov.ar This suggests that the incorporation of this compound as a comonomer could be a strategy to introduce chlorine atoms into a polymer structure, potentially enhancing properties such as flame retardancy or altering its electronic characteristics. The properties of the resulting copolymer, such as molecular weight and molecular weight distribution, would depend on the reactivity ratios of the monomers and the polymerization conditions. mdpi.com
The mechanism of polymerization for polyamides and polyimides is generally step-growth condensation. The kinetics of such reactions are influenced by factors such as monomer reactivity, solvent, and temperature. For instance, in polyimide synthesis, the formation of the poly(amic acid) is a reversible reaction, and the presence of water can lead to hydrolytic chain scission. vt.edu The rate of polymerization and the final molecular weight of the polymer are dependent on these conditions. The copolymerization of PET with 2,5-furandicarboxylic acid has been shown to improve both polymerization and depolymerization kinetics. rsc.org
Ligand and Complex Formation in Coordination Chemistry
The nitrogen atom in the amine group of this compound possesses a lone pair of electrons, making it a potential ligand for coordination with transition metals. The electronic properties of the ligand can be tuned by the substituents on the phenyl rings, which in turn can influence the catalytic activity of the resulting metal complex.
Palladium complexes are widely used as catalysts in organic synthesis, particularly for cross-coupling reactions. nih.gov The synthesis of palladium(II)-N-heterocyclic carbene (NHC) precatalysts bearing aniline ligands has been reported. nih.gov These complexes are typically synthesized by reacting the corresponding aniline with a palladium precursor. The aniline acts as a stabilizing ligand, and its electronic and structural diversity can be used to fine-tune the properties of the catalyst. While the specific synthesis of a palladium complex with this compound is not detailed in the provided information, the general methodology for creating aniline-ligated palladium complexes is well-established.
The synthesis of palladium complexes often involves the reaction of a palladium salt, such as palladium(II) chloride, with the desired ligand. beilstein-journals.orgkaznu.kz The resulting complexes can then be characterized using various spectroscopic methods.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are powerful tools for the formation of carbon-carbon bonds. organic-chemistry.org The efficiency of these reactions is highly dependent on the nature of the catalyst, including the ligands coordinated to the palladium center.
Aniline-ligated palladium(II)-NHC complexes have demonstrated high activity in Suzuki-Miyaura cross-coupling reactions. nih.gov The electronic nature of the aniline ligand can significantly impact the catalytic performance. For example, electron-withdrawing substituents on the aniline can enhance catalytic activity in certain C-O bond activation reactions. nih.gov This suggests that a palladium complex with this compound, which has two electron-withdrawing chlorine atoms, could be a highly active catalyst.
The table below summarizes the conditions for a Suzuki-Miyaura cross-coupling reaction using a generic aniline-ligated palladium-NHC catalyst.
| Parameter | Condition |
|---|---|
| Catalyst | [(NHC)PdCl2(Aniline)] |
| Catalyst Loading | 1.0 mol% |
| Substrates | Amide (1.0 equiv), Arylboronic acid (2.0 equiv) |
| Base | K2CO3 (3.0 equiv) |
| Solvent | THF |
| Temperature | 23 °C |
| Reaction Time | 16 h |
The Heck reaction, another important palladium-catalyzed C-C coupling reaction, involves the reaction of an aryl or vinyl halide with an alkene. organic-chemistry.org The catalytic cycle for these reactions generally involves oxidative addition, migratory insertion, and reductive elimination steps at the palladium center. The ligands on the palladium catalyst play a crucial role in each of these steps, influencing both the rate and selectivity of the reaction.
Structure-Activity Relationships in Catalytic Systems (non-biological)
Currently, there is a lack of specific research in available literature detailing the structure-activity relationships of this compound in non-biological catalytic systems. Studies on its direct application as a catalyst or as a ligand in metallic catalytic complexes for industrial chemical synthesis are not prominent.
Component in Organic Electronic and Photonic Materials
Optoelectronic Device Applications (e.g., OLEDs, solar cells)
There are no detailed research findings that identify this compound as a key component in the manufacturing of Organic Light-Emitting Diodes (OLEDs) or organic solar cells. The core structures of hole-transporting materials or emitters in this field typically involve more complex substituted triphenylamine or carbazole moieties.
Charge Transport and Luminescence Properties
Specific experimental or theoretical data on the charge transport (hole or electron mobility) and luminescence (photoluminescence or electroluminescence) properties of this compound are not sufficiently documented in the reviewed literature.
Intermediate in the Synthesis of Dyes, Pigments, and Agrochemicals (focused on chemical role, not biological activity or effects)
The precursor molecule, 2,4-dichloroaniline (B164938), is a well-established intermediate in the synthesis of various specialty chemicals. However, the direct use of this compound as a subsequent intermediate is not widely cited. The parent compound, diphenylamine (B1679370), is noted for its use in the manufacture of dyes and pesticides .
Synthetic Pathways to Advanced Colorants
Scientific literature more frequently cites the use of 2,4-dichloroaniline as the starting diazo component for producing a range of azo dyes. In these syntheses, 2,4-dichloroaniline is diazotized and then coupled with various aromatic compounds to create the final colorant. There is no significant body of research demonstrating synthetic pathways where this compound itself is used as a primary intermediate for advanced colorants.
Precursor for Herbicide Intermediates (synthesis focus)
Similar to its role in dye synthesis, the precursor 2,4-dichloroaniline is recognized as an intermediate in the production of certain agrochemicals. However, specific synthetic routes for herbicides that utilize this compound as a key building block are not detailed in the available research. The broader category of diphenylamine has been associated with herbicide applications, but specific pathways involving the 2,4-dichloro substituted variant are not described .
Applications of this compound in Materials Science, Catalysis, and Specialty Chemicals
Extensive research into the applications of this compound in the specific areas of functional materials development, including porous materials and surface coatings, has yielded limited specific examples in publicly available scientific literature. While derivatives of aniline and various chlorinated aromatic compounds are utilized in the synthesis of a wide range of materials, detailed research findings directly employing this compound for the applications outlined below were not prominently found.
Design and Synthesis of Porous Materials (e.g., MOFs, COFs)
There is currently no significant body of research available that details the use of this compound as a primary building block or ligand in the design and synthesis of metal-organic frameworks (MOFs) or covalent-organic frameworks (COFs). The synthesis of these porous materials typically relies on multitopic ligands that can coordinate to metal centers (in MOFs) or form strong covalent bonds to create extended networks (in COFs). While the aromatic structure of this compound could theoretically be functionalized to act as such a ligand, specific examples of its incorporation into MOF or COF structures are not reported in the available literature.
Surface Modification and Coating Applications
Interactions of 2,4 Dichloro N Phenylaniline with Diverse Surfaces and Interfaces
Adsorption Behavior on Inorganic Substrates (e.g., metal oxides, clays)
The adsorption of chlorinated aromatic compounds, such as substituted anilines and phenols, onto inorganic surfaces like metal oxides and clays is a key process governing their transport and reactivity in environmental and industrial systems. acs.org While specific studies on 2,4-dichloro-N-phenylaniline are limited, research on analogous compounds provides significant insights into the expected adsorption mechanisms. Clay minerals, with their high surface area and charge properties, are particularly important in the adsorption of organic molecules. cam.ac.uknih.gov Similarly, metal oxides play a critical role in the adsorption of heavy metals and organic pollutants. researchgate.net
The equilibrium and rate of adsorption are described by isotherm and kinetic models, respectively. For compounds structurally similar to this compound, such as 2,4-dichlorophenol (2,4-DCP), adsorption behavior has been well-documented.
Adsorption Isotherms: Adsorption isotherms describe how an adsorbate distributes between the liquid and solid phase at equilibrium. The Langmuir and Freundlich models are commonly used to analyze this behavior. The Langmuir model assumes monolayer adsorption onto a homogeneous surface, while the Freundlich model is an empirical equation for non-ideal adsorption on heterogeneous surfaces. researchgate.net
For instance, the adsorption of 2,4-DCP onto a cationic surfactant-modified phoenix tree leaf adsorbent was found to fit both Langmuir and Freundlich models well, suggesting a complex adsorption process involving both surface and multi-layer adsorption. researchgate.net The favorability of the adsorption process can be estimated from the Langmuir constant.
Interactive Data Table: Adsorption Isotherm Parameters for 2,4-Dichlorophenol (Analogous Compound)
| Isotherm Model | Parameter | Value (Example for 2,4-DCP) | Description |
|---|---|---|---|
| Langmuir | qmax (mg/g) | 85.13 | Maximum monolayer adsorption capacity |
| KL (L/mg) | 0.15 | Langmuir constant related to the affinity of binding sites | |
| Freundlich | KF ((mg/g)(L/mg)1/n) | 25.6 | Freundlich constant indicative of adsorption capacity |
| 1/n | 0.25 | Adsorption intensity |
Note: Data presented is for the analogous compound 2,4-dichlorophenol on modified biomass charcoal and serves as an illustrative example. researchgate.net
Adsorption Kinetics: The study of adsorption kinetics provides information about the rate of adsorbate uptake. The pseudo-second-order model is often found to best describe the chemisorption of organic pollutants onto adsorbents. tongji.edu.cnresearchgate.net This model suggests that the rate-limiting step may be chemical sorption involving valence forces through sharing or exchange of electrons between the adsorbent and adsorbate.
Kinetic studies on the adsorption of aniline (B41778) and its derivatives on activated carbon have shown that the process is often controlled by a combination of surface and pore diffusion. researchgate.net A study on 2,4-DCP adsorption onto a palladized biofilm also found that a kinetic model could quantify the strong affinity of the surface for the adsorbate. tongji.edu.cn
Interactive Data Table: Kinetic Model Parameters for Adsorption of Aniline (Analogous Compound)
| Kinetic Model | Parameter | Value (Example for Aniline) | Description |
|---|---|---|---|
| Pseudo-Second-Order | k2 (g/mg·min) | 0.001 - 0.01 | Rate constant of pseudo-second-order adsorption |
| h (mg/g·min) | Variable | Initial adsorption rate | |
| Intra-particle Diffusion | kid (mg/g·min0.5) | Variable | Intra-particle diffusion rate constant |
Note: The values are typical ranges observed for the adsorption of aniline on granular activated carbon and serve as an illustrative example. researchgate.net
To understand the nature of the interaction between an adsorbate and a surface, various surface-sensitive analytical techniques are employed.
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR spectroscopy is a powerful tool for identifying the functional groups of adsorbed molecules and probing their interaction with the adsorbent surface. Changes in the vibrational frequencies of the adsorbate can indicate the formation of chemical bonds or other interactions with the surface. For example, in studies of aniline adsorption on activated carbon, shifts in the characteristic peaks of N-H and C-N bonds can signify their participation in the adsorption process. researchgate.net
X-ray Photoelectron Spectroscopy (XPS): XPS provides quantitative elemental and chemical state information about the surface of a material. researchgate.netresearchgate.net By analyzing the core-level spectra of elements like carbon, nitrogen, and chlorine on the surface before and after adsorption of this compound, one could determine the surface coverage and investigate changes in the chemical environment of the atoms, indicating the nature of the surface-adsorbate interaction. For instance, XPS has been used to elucidate the deprotonation and dopant loss from polyaniline films, a related polymer. rsc.orgsemanticscholar.org
Role in Catalytic Surface Reactions
While specific catalytic applications involving this compound are not widely reported, related chlorinated aromatic compounds undergo various catalytic surface reactions. A notable example is catalytic hydrodechlorination, a process for the detoxification of chlorinated organic pollutants. In a study involving 2,4-dichlorophenol, palladium nanoparticles supported on a biofilm demonstrated effective catalytic activity for its dechlorination. tongji.edu.cn The process involved the adsorption of the chlorinated compound onto the catalyst surface, followed by the cleavage of carbon-chlorine bonds. tongji.edu.cn It is plausible that this compound could participate in similar heterogeneous catalytic reactions, potentially serving as a precursor in synthetic chemistry or as a target for environmental remediation technologies.
Thin Film Formation and Properties
The ability of organic molecules to form ordered thin films is of great interest for applications in electronics and optics. Techniques like molecular layer deposition (MLD) allow for the growth of organic and organic-inorganic hybrid thin films with precise control over thickness and composition. beilstein-journals.orgnih.gov Polyamides and polyimides, which share structural similarities with N-phenylaniline derivatives, have been successfully deposited using MLD. beilstein-journals.orgnih.gov
The formation of a this compound thin film would likely involve a vapor deposition technique. The resulting film's properties would be highly dependent on the deposition conditions. The electrical properties, such as conductivity, and the optical properties, such as absorbance and refractive index, would be of primary interest. researchgate.netelectrochemsci.orgrsc.orgmdpi.com Studies on thin films of similar organic semiconductors, like polyaniline and polypyrrole, have shown that their electrical conductivity is often temperature-dependent, exhibiting semiconducting behavior. electrochemsci.org
Future Research Directions and Emerging Opportunities for 2,4 Dichloro N Phenylaniline
Innovations in Sustainable and Green Synthesis of Dichloroanilines
The chemical industry is increasingly focusing on developing environmentally friendly and sustainable methods for producing aromatic amines. This shift is driven by the need to reduce hazardous waste, minimize energy consumption, and utilize renewable resources.
Current Research and Innovations:
Recent research has highlighted several green chemistry approaches applicable to the synthesis of dichloroanilines and their derivatives:
Catalyst Development: A significant area of innovation is the development of highly efficient and selective catalysts. For instance, a metal-free N/S co-doped carbon catalyst has been successfully used for the chemoselective hydrogenation of p-chloronitrobenzene to p-chloroaniline, achieving 100% selectivity. mdpi.com This approach avoids the use of heavy metal catalysts, which are often toxic and difficult to remove from the final product.
Greener Reagents and Solvents: Traditional methods for synthesizing halogenated anilines often involve harsh reagents and volatile organic solvents. A greener, two-step synthesis of 4-bromoacetanilide from aniline (B41778) has been developed for undergraduate laboratories. acs.org This method utilizes Zn dust/Fe powder–acetic acid for acetylation instead of acetic anhydride (B1165640) and a ceric ammonium (B1175870) nitrate–KBr combination for bromination in an ethanol-water medium, significantly reducing the environmental impact. acs.org
Process Optimization: Innovations in process design are also contributing to more sustainable synthesis. A patented method for producing 2,5-dichloroaniline (B50420) involves the reaction of 2,5-dichloronitrobenzene with hydrogen without the need for an anti-dechlorinating agent, simplifying the process and reducing by-product formation. google.com
Future Outlook:
Future research will likely focus on the direct application of these green principles to the synthesis of 2,4-dichloro-N-phenylaniline. This includes the development of bespoke catalysts for the selective dichlorination of N-phenylaniline and the use of solvent-free or aqueous reaction media. The integration of flow chemistry with these green methods could further enhance efficiency and safety.
Advanced Spectroscopic Tools for In Situ Reaction Monitoring
Understanding and optimizing chemical reactions requires real-time monitoring of reactant consumption, intermediate formation, and product generation. Advanced spectroscopic techniques are powerful tools for achieving this in situ, providing valuable kinetic and mechanistic data without the need for sample extraction.
Current Applications of In Situ Spectroscopy:
Raman and Infrared (IR) Spectroscopy: These vibrational spectroscopy techniques are particularly well-suited for online reaction monitoring. They can provide detailed information about the chemical structure and composition of a reaction mixture in real-time. americanpharmaceuticalreview.comspectroscopyonline.com For example, Raman spectroscopy has been successfully used to monitor halogen-lithium exchange reactions, which involve unstable intermediates, by tracking the disappearance of the C-Br band. americanpharmaceuticalreview.com
Applications in Complex Reactions: In situ spectroscopy is invaluable for studying reactions that are difficult to monitor using traditional offline methods like chromatography. This includes reactions with reactive intermediates, critical endpoints, or ambiguous completion times. americanpharmaceuticalreview.com
Future Prospects:
The application of in situ spectroscopic tools to the synthesis of this compound will enable a more profound understanding of the reaction mechanism. This will facilitate the optimization of reaction conditions to improve yield, selectivity, and safety. The combination of different spectroscopic techniques (e.g., Raman, IR, and NMR) in a multi-probe setup can provide a more comprehensive picture of the reaction progress.
| Spectroscopic Technique | Information Provided | Potential Application in this compound Synthesis |
| Raman Spectroscopy | Vibrational modes of non-polar bonds, real-time concentration changes. | Monitoring the formation of C-Cl bonds and the consumption of starting materials. |
| Infrared (IR) Spectroscopy | Vibrational modes of polar bonds, functional group analysis. | Tracking changes in N-H and C-N bonds during the amination reaction. |
| Nuclear Magnetic Resonance (NMR) | Detailed structural information of molecules in solution. | Identifying and quantifying reactants, intermediates, and products in real-time. |
Computational Design of Novel Derivatives and Catalysts
Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the design of new molecules and catalysts with desired functionalities.
Current Computational Approaches:
Density Functional Theory (DFT): DFT is a powerful quantum mechanical method used to study the electronic structure of molecules. It can be used to calculate optimized geometries, vibrational frequencies, and molecular orbital energies. researchgate.net A computational study of 2,4-dichloro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline, a Schiff base derivative of 2,4-dichloroaniline (B164938), used DFT to confirm its crystal structure. nih.gov
Retrosynthetic Analysis: Computational tools are being developed to assist in the design of synthetic pathways. These programs use databases of chemical reactions and reaction rules to propose possible routes to a target molecule. nih.gov
Catalyst Design: Computational modeling can guide the design of catalysts by predicting how different catalyst structures will interact with reactants and influence reaction pathways. mit.edu
Future Opportunities:
Computational methods will play a crucial role in designing novel derivatives of this compound with tailored electronic and optical properties for specific applications. DFT calculations can be used to predict the properties of hypothetical molecules before they are synthesized, saving significant time and resources. Furthermore, computational screening can be employed to identify promising new catalysts for the sustainable synthesis of this compound and its derivatives.
Development of Targeted Environmental Remediation Technologies (focused on compound degradation)
Chlorinated anilines are a class of environmental pollutants that can be persistent and toxic. Developing effective remediation technologies for these compounds is of significant environmental importance.
Current Remediation Strategies:
Bioremediation: This approach utilizes microorganisms to break down pollutants into less harmful substances. Several bacterial strains have been identified that can degrade chlorinated anilines. besjournal.comnih.govsciepub.comresearchgate.net For example, a bacterial consortium consisting of Xanthomonas, Bacillus alcaligenes, Acinetobacter, Pseudomonas, and Actinomycetaceae nocardia has been shown to biodegrade o-chloroaniline and 2,4-dichloroaniline. besjournal.comnih.gov The efficiency of bioremediation can be enhanced by increasing the inoculum size of the degrading bacteria. besjournal.comnih.gov
Reductive Dechlorination: Under anaerobic conditions, microorganisms can remove chlorine atoms from aromatic rings. Studies have shown the reductive dechlorination of 2,3-dichloroaniline (B127971) to aniline via 2-chloroaniline. nih.gov Similarly, 3,4-dichloroaniline (B118046) can be transformed to 3-chloroaniline (B41212) in anaerobic environments. asm.org
Advanced Oxidation Processes: Chemical oxidation methods, such as the use of activated persulfate, are being explored for the remediation of chloroaniline-contaminated soil. mdpi.com
Emerging Opportunities:
Future research in this area will focus on the isolation and engineering of microorganisms with enhanced degradation capabilities for this compound. Metagenomic approaches can be used to identify novel degradation pathways and enzymes from environmental samples. The development of combined biotic and abiotic remediation strategies, such as the use of biochar-supported nanoscale zero-valent iron to activate persulfate, holds promise for the efficient and complete degradation of this compound in contaminated soil and water. mdpi.com
Exploration of New Materials Applications in Non-Biological Fields
The unique chemical structure of this compound, combining a diphenylamine (B1679370) core with chloro-substituents, suggests its potential for use in the development of novel materials with interesting electronic and optical properties.
Potential Areas of Application:
Conducting Polymers: Polyaniline and its derivatives are well-known conducting polymers. rsc.org The polymerization of aniline derivatives can lead to materials with tailored electronic properties. acs.orggoogle.comacs.orgworldscientific.com The presence of chlorine atoms in this compound could influence the electronic properties and processability of the resulting polymers.
Dye Synthesis: 2,4-dichloroaniline has been used as a starting material for the synthesis of halogenated disazo disperse dyes. researchgate.netscialert.netdocsdrive.com These dyes have shown excellent fastness properties on polyester (B1180765) fabrics and exhibit absorption in the near-infrared region, suggesting potential applications as organic photoconductors. scialert.netdocsdrive.com
Optoelectronic Materials: Diphenylamine derivatives are utilized in various optoelectronic applications, including as redox indicators and in the development of materials for organic light-emitting diodes (OLEDs). dntb.gov.uawikipedia.org The specific substitution pattern of this compound could be exploited to fine-tune the photophysical properties of new materials for such applications.
Future Research Directions:
Systematic studies are needed to explore the polymerization of this compound and to characterize the properties of the resulting polymers. The synthesis and characterization of novel dyes and pigments derived from this compound could lead to new materials with enhanced performance for various applications. Furthermore, the investigation of its potential as a building block for organic semiconductors and other functional materials for electronic and photonic devices is a promising avenue for future research.
Q & A
Basic: What synthetic methodologies are recommended for preparing 2,4-dichloro-N-phenylaniline, and how can reaction parameters be optimized?
Methodological Answer:
The compound can be synthesized via dehydrochlorination reactions, analogous to the synthesis of nitro-substituted N-phenylanilines. For example, reacting aniline derivatives with chlorinated nitroarenes under controlled conditions (e.g., using a base catalyst and inert atmosphere) can yield halogenated N-phenylanilines . Key parameters include:
- Temperature : Optimal yields are often achieved between 120–150°C.
- Catalyst : Use of K₂CO₃ or NaH to facilitate dehydrochlorination.
- Solvent : Polar aprotic solvents like DMF enhance reactivity.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) resolves byproducts.
Basic: What spectroscopic and chromatographic techniques are essential for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 252.0234 (C₁₂H₁₀Cl₂N).
- HPLC : Use a C18 column with acetonitrile/water (70:30) to assess purity (>95% required for crystallography) .
Advanced: How can crystallographic refinement address structural ambiguities in this compound derivatives?
Methodological Answer:
X-ray crystallography using SHELXL is critical for resolving bond-length discrepancies and disorder in halogenated aromatic systems . Challenges include:
- Twinning : Common in chloro-substituted aromatics; use TWINABS for data scaling.
- Thermal Motion : Anisotropic refinement of chlorine atoms improves accuracy.
- Validation Tools : CheckCIF (via IUCr) identifies geometric outliers (e.g., Cl–C bond lengths >1.73 Å) .
Advanced: How should researchers resolve contradictions in reactivity data for halogenated N-phenylanilines in cross-coupling reactions?
Methodological Answer:
Contradictions often arise from competing pathways (e.g., C–Cl vs. N–H activation). Systematic approaches include:
- Kinetic Studies : Monitor reaction progress via in-situ IR to identify intermediates.
- Computational Modeling : DFT calculations (e.g., Gaussian) predict activation barriers for C–Cl bond cleavage .
- Control Experiments : Compare reactivity with mono- vs. di-chlorinated analogs to isolate electronic effects .
Basic: What are the key safety and handling protocols for this compound?
Methodological Answer:
- PPE : Use nitrile gloves and fume hoods to avoid dermal/ inhalation exposure.
- First Aid : Immediate rinsing with water for eye/skin contact; seek medical evaluation for persistent symptoms .
- Waste Disposal : Neutralize with 10% NaOH before incineration to prevent toxic HCl emissions.
Advanced: How can researchers design experiments to study the environmental persistence of this compound?
Methodological Answer:
- Degradation Studies : Simulate hydrolysis (pH 4–9 buffers, 25–50°C) and monitor via LC-MS for breakdown products (e.g., dichloroaniline).
- Photolysis : Exclude UV light in control experiments to isolate thermal vs. photolytic pathways .
- Microbial Assays : Use soil slurries (OECD 307 guidelines) to assess biodegradation half-lives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
